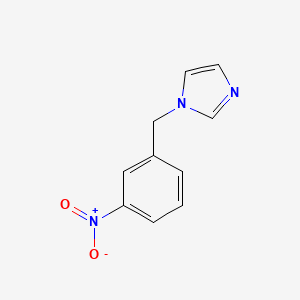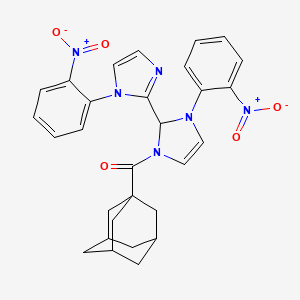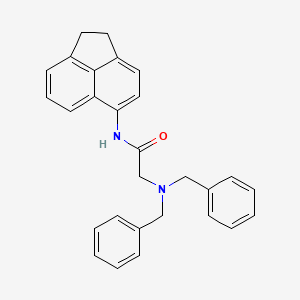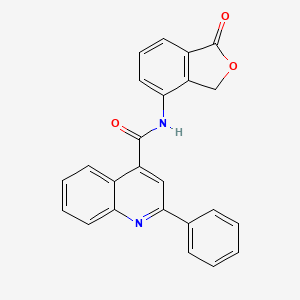
N~2~,N~2~-dibenzyl-N~1~-(2-phenoxyethyl)glycinamide
Overview
Description
N~2~,N~2~-dibenzyl-N~1~-(2-phenoxyethyl)glycinamide, commonly known as DBPG, is a synthetic compound with potential applications in scientific research. DBPG is a glycine derivative that is structurally similar to other glycine analogs, such as N-methylglycine and N,N-dimethylglycine. The unique chemical structure of DBPG makes it an interesting compound for scientific research, as it may have potential applications in a variety of fields.
Mechanism of Action
The exact mechanism of action of DBPG is not well understood, but it is thought to act as a glycine receptor agonist. Glycine receptors are a type of ionotropic receptor that are involved in the regulation of neurotransmitter release in the central nervous system. By acting as an agonist, DBPG may enhance the activity of glycine receptors, leading to increased neurotransmitter release and potential therapeutic effects.
Biochemical and Physiological Effects
DBPG has been shown to have a variety of biochemical and physiological effects, including the ability to modulate the activity of glycine receptors. In addition, DBPG has been shown to have potential anti-inflammatory effects, as well as the ability to inhibit the growth of cancer cells in vitro. However, further research is needed to fully understand the biochemical and physiological effects of DBPG.
Advantages and Limitations for Lab Experiments
DBPG has several advantages for use in lab experiments, including its relatively simple synthesis method and potential therapeutic applications. However, there are also limitations to the use of DBPG in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action and physiological effects.
Future Directions
There are several future directions for research on DBPG, including the development of more potent and selective glycine receptor agonists, the exploration of its potential therapeutic effects in neurological disorders, and the investigation of its potential anti-inflammatory and anti-cancer properties. Additionally, further research is needed to fully understand the biochemical and physiological effects of DBPG, as well as its potential limitations and toxicity.
Scientific Research Applications
DBPG has potential applications in a variety of scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. One area of research where DBPG has been studied is in the development of novel glycine analogs for the treatment of neurological disorders. Glycine is an important neurotransmitter in the central nervous system, and glycine analogs have been shown to have potential therapeutic effects in a variety of neurological disorders, such as schizophrenia and epilepsy.
properties
IUPAC Name |
2-(dibenzylamino)-N-(2-phenoxyethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2/c27-24(25-16-17-28-23-14-8-3-9-15-23)20-26(18-21-10-4-1-5-11-21)19-22-12-6-2-7-13-22/h1-15H,16-20H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XINUZPCVMHYEIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(=O)NCCOC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(dibenzylamino)-N-(2-phenoxyethyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}(4-methylphenyl)methanone](/img/structure/B4331990.png)
![N-[3-(acetylamino)-2,4-dimethylbenzyl]-2-[(2-furylmethyl)thio]acetamide](/img/structure/B4331996.png)



![3-[(1,3-benzodioxol-5-yloxy)methyl]-5-[(2,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B4332035.png)
![N-(1,2-dihydroacenaphthylen-5-yl)-2-[(2-morpholin-4-yl-2-oxoethyl)thio]benzamide](/img/structure/B4332046.png)
![2-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-N-(2,4-dimethoxyphenyl)quinazolin-4-amine](/img/structure/B4332052.png)
![N-[4-(acetylamino)benzyl]-2-({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4332066.png)
![N-(2,4-dimethoxyphenyl)-2-{4-[2-methoxy-4-(trifluoromethyl)benzoyl]piperazin-1-yl}quinazolin-4-amine](/img/structure/B4332080.png)
![[2-(4-oxo-4H-chromen-3-yl)-1,3-dioxolan-4-yl]methyl salicylate](/img/structure/B4332088.png)

![N-[3-chloro-4-(pyridin-2-ylthio)phenyl]dibenzo[b,d]furan-4-carboxamide](/img/structure/B4332093.png)